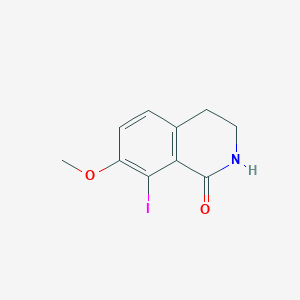
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an iodine atom at the 8th position, a methoxy group at the 7th position, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Methoxylation: The methoxy group at the 7th position can be introduced using methanol and a base such as sodium hydroxide.
Cyclization: The formation of the dihydroisoquinolinone core can be achieved through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation for purification.
化学反应分析
Types of Reactions
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the iodine atom to form deiodinated products.
Substitution: Nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of deiodinated isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.
相似化合物的比较
Similar Compounds
7-methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the iodine atom at the 8th position.
8-iodo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group at the 7th position.
8-iodo-7-methoxyisoquinoline: Lacks the dihydroisoquinolinone core.
Uniqueness
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the iodine atom and methoxy group, which confer distinct chemical and biological properties
属性
分子式 |
C10H10INO2 |
|---|---|
分子量 |
303.10 g/mol |
IUPAC 名称 |
8-iodo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10INO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-3H,4-5H2,1H3,(H,12,13) |
InChI 键 |
AMRHIRBSDCDBHT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(CCNC2=O)C=C1)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
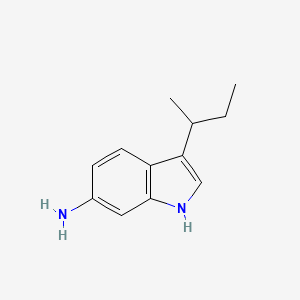
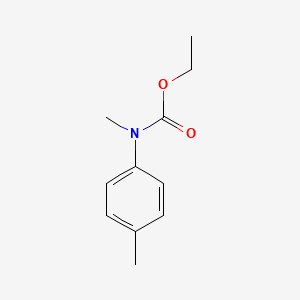
![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)

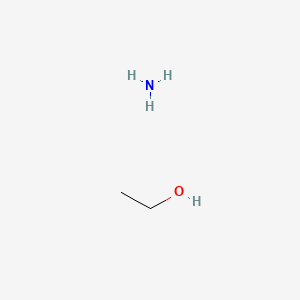
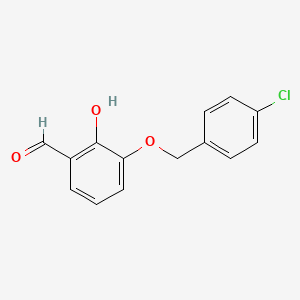
![1-(2-ethoxyethyl)-3-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B8359984.png)
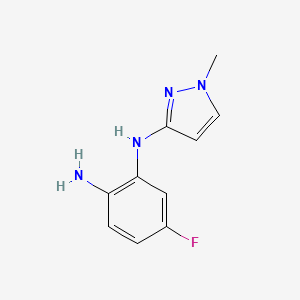
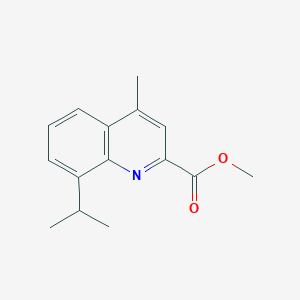
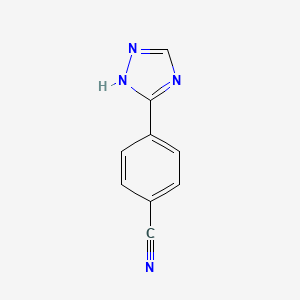
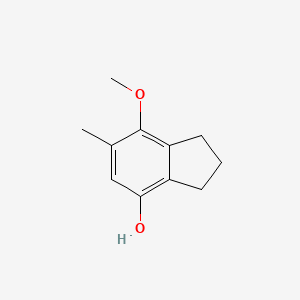
![8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8360008.png)
![N-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B8360009.png)

